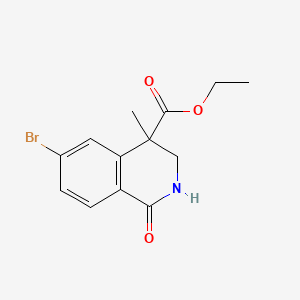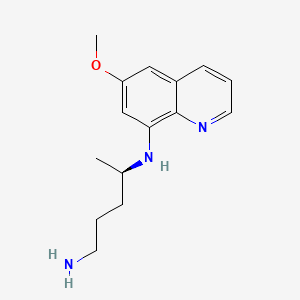
Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine is a chemical compound known for its unique structure and properties It features a quinoline ring substituted with a methoxy group at the 6-position and a pentanediamine chain attached at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative and undergoing cyclization reactions.
Attachment of the Pentanediamine Chain: The final step involves the reaction of the methoxyquinoline intermediate with 1,4-pentanediamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting specific ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: Known for its use as a fluorescent zinc indicator.
N-(6-Methoxy-8-quinolinyl)-1,4-butanediamine: Similar structure but with a shorter diamine chain.
Uniqueness
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine stands out due to its specific pentanediamine chain, which may confer unique properties in terms of binding affinity and specificity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
57152-56-4 |
|---|---|
Molekularformel |
C15H21N3O |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
(4R)-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
INDBQLZJXZLFIT-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Kanonische SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



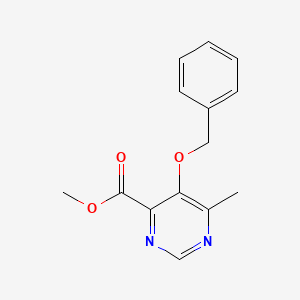
![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)
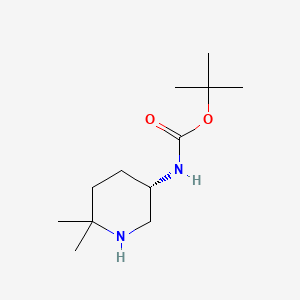
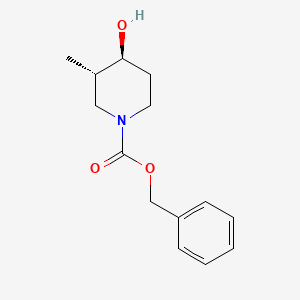
![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
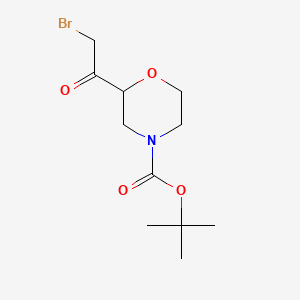
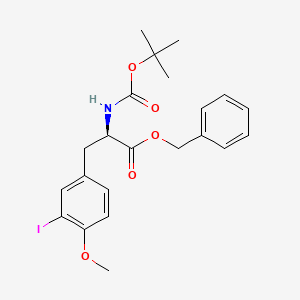
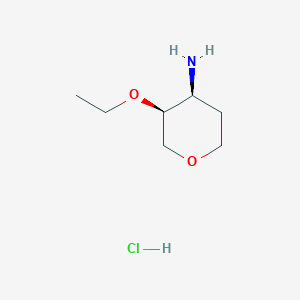

![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)
![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
